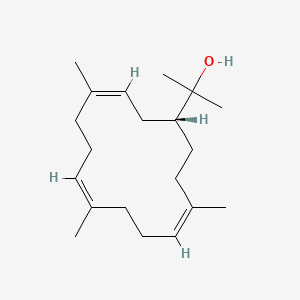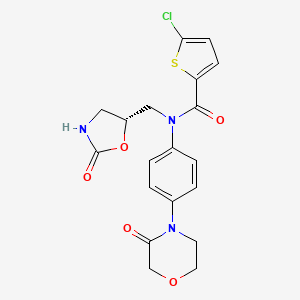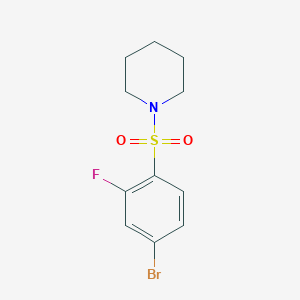
Phenindione D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenindione D5 is a deuterium-labeled derivative of Phenindione, an indandione anticoagulant. It functions as a Vitamin K antagonist, similar to warfarin, and is primarily used in scientific research . The deuterium labeling makes it particularly useful in various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenindione D5 is synthesized by introducing deuterium atoms into the Phenindione molecule. The general synthetic route involves the deuteration of Phenindione, which can be achieved through various methods, including catalytic exchange reactions. The reaction conditions typically involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized reactors and catalysts. The final product is purified through crystallization or chromatography to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Phenindione D5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
Phenindione D5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its anticoagulant properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Phenindione D5 exerts its effects by inhibiting Vitamin K reductase, leading to a depletion of the reduced form of Vitamin K (Vitamin KH2). This inhibition limits the gamma-carboxylation and subsequent activation of Vitamin K-dependent coagulant proteins. As a result, the synthesis of coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S, is inhibited .
Comparison with Similar Compounds
Phenindione D5 is compared with other similar compounds, such as:
Warfarin: Both are Vitamin K antagonists, but this compound has a higher incidence of adverse effects.
Anisindione: Another indandione anticoagulant with similar mechanisms but different pharmacokinetic properties.
Dicoumarol: A naturally occurring anticoagulant with a similar mechanism of action
This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and makes it particularly useful in research applications.
Properties
Molecular Formula |
C15H10O2 |
|---|---|
Molecular Weight |
227.27 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H/i1D,2D,3D,6D,7D |
InChI Key |
NFBAXHOPROOJAW-FSTBWYLISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)C3=CC=CC=C3C2=O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4'-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12339919.png)



![5-[[6-(Oxan-3-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12339937.png)


![[(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol](/img/structure/B12339949.png)


![3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12339961.png)
![4-Chloro-5-fluoro-7-(1-(5-methylpyridin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12339966.png)
